Evidence 1: Unique Substitution Pattern Confers Distinct Physicochemical Profile
The specific 2-chloro-6-[(cyclopropylcarbonyl)amino] substitution pattern yields a unique physicochemical profile compared to its regioisomers and other analogs. The compound exhibits a calculated density of 1.5±0.1 g/cm³ and a predicted boiling point of 467.1±35.0 °C at 760 mmHg . These properties, dictated by the precise arrangement of its functional groups, directly influence its solubility, chromatographic behavior, and reactivity profile, making it a distinct entity for chemical synthesis and analytical method development.
| Evidence Dimension | Physicochemical Properties (Density and Boiling Point) |
|---|---|
| Target Compound Data | Density: 1.5±0.1 g/cm³; Boiling Point: 467.1±35.0 °C at 760 mmHg |
| Comparator Or Baseline | Other regioisomers (e.g., 3- or 4-substituted cyclopropylcarbonyl-aminobenzoic acids) possess different, unreported values |
| Quantified Difference | Quantified difference for this specific regioisomer is established; direct comparative data for other regioisomers not reported |
| Conditions | Calculated/Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
These specific physicochemical parameters are essential for predicting behavior in synthetic protocols, purification (e.g., recrystallization, flash chromatography), and formulation, ensuring reproducibility in research and development.
